1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole
Overview
Description
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole is a chemical compound with the molecular formula C7H2F9N2O. This compound is characterized by the presence of trifluoromethyl groups, which are known for their significant impact on the chemical and physical properties of organic molecules. The trifluoromethyl groups enhance the compound’s stability, lipophilicity, and bioavailability, making it an important molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole typically involves the reaction of 3,5-bis(trifluoromethyl)pyrazole with trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve the use of catalysts and optimized reaction conditions to increase yield and purity.
Chemical Reactions Analysis
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The trifluoromethyl groups can participate in substitution reactions, where they are replaced by other functional groups under specific conditions.
Common reagents used in these reactions include trifluoroacetic anhydride, lithium aluminum hydride, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological molecules.
Medicine: The compound’s unique properties make it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: It is used in the production of specialty chemicals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism of action of 1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity to these targets, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)pyrazole can be compared with other similar compounds, such as:
3,5-Bis(trifluoromethyl)pyrazole: Lacks the trifluoroacetyl group, resulting in different chemical and biological properties.
1-Trifluoroacetyl-3,5-dimethylpyrazole: Contains methyl groups instead of trifluoromethyl groups, leading to variations in stability and reactivity.
1-Trifluoroacetyl-3,5-bis(trifluoromethyl)benzene: A structurally similar compound with different aromatic ring systems, affecting its overall properties.
The uniqueness of this compound lies in its combination of trifluoromethyl and trifluoroacetyl groups, which impart distinct chemical and biological characteristics.
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)pyrazol-1-yl]-2,2,2-trifluoroethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7HF9N2O/c8-5(9,10)2-1-3(6(11,12)13)18(17-2)4(19)7(14,15)16/h1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZDXSZUXGKZNPR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1C(F)(F)F)C(=O)C(F)(F)F)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7HF9N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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